n-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a fluorobenzene ring substituted with a sulfonamide group and a hydroxybutyl side chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzenesulfonyl chloride and 2-ethyl-4-hydroxybutylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 2-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2-ethyl-4-hydroxybutylamine in the presence of the base. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-ethyl-4-oxobutyl-2-fluorobenzenesulfonamide.
Reduction: Formation of N-(2-ethyl-4-aminobutyl)-2-fluorobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethyl-4-hydroxybutyl)-4-methoxybenzenesulfonamide
- N-(2-Ethyl-4-hydroxybutyl)-4-chlorobenzenesulfonamide
- N-(2-Ethyl-4-hydroxybutyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzene ring, which can enhance its biological activity and stability compared to other similar compounds. The hydroxybutyl side chain also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
Properties
Molecular Formula |
C12H18FNO3S |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
N-(2-ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H18FNO3S/c1-2-10(7-8-15)9-14-18(16,17)12-6-4-3-5-11(12)13/h3-6,10,14-15H,2,7-9H2,1H3 |
InChI Key |
BDZVCPVGHRAXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCO)CNS(=O)(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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